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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridin-3-amine

Cat. No.: B141327 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for the compound

4-Bromo-2-methylpyridin-3-amine. Due to the limited availability of direct experimental

spectra in public databases, this document presents predicted spectroscopic data based on the

analysis of structurally related compounds. The methodologies for acquiring such data through

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are also detailed.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-Bromo-2-
methylpyridin-3-amine. These predictions are derived from the known spectral properties of

isomers and analogous structures, providing a reliable reference for the identification and

characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 8.0 Doublet 1H H-6

~ 6.9 - 7.1 Doublet 1H H-5

~ 4.0 - 5.0 Broad Singlet 2H -NH₂

~ 2.4 - 2.6 Singlet 3H -CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C-2

~ 145 - 150 C-6

~ 140 - 145 C-3

~ 120 - 125 C-5

~ 110 - 115 C-4

~ 20 - 25 -CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend

1580 - 1450 Strong to Medium C=C and C=N ring stretching

1350 - 1250 Strong Aromatic C-N stretch

1100 - 1000 Medium C-Br stretch

900 - 650 Strong, Broad N-H wag

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

186/188 High
[M]⁺ (Molecular ion, bromine

isotope pattern)

171/173 Medium [M - CH₃]⁺

107 Medium [M - Br]⁺

80 Medium [M - Br - HCN]⁺

Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified 4-Bromo-2-methylpyridin-3-amine in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter

the solution into a clean NMR tube.[1] Tetramethylsilane (TMS) can be used as an internal

standard for chemical shift referencing.[1]

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key

parameters to set include the spectral width, acquisition time, relaxation delay, and number

of scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, one of the following preparation methods is typically used:

Thin Solid Film: Dissolve a small amount of the solid sample (around 50 mg) in a volatile

solvent like methylene chloride.[2] Apply a drop of this solution to a salt plate (e.g., KBr).[2][3]

After the solvent evaporates, a thin film of the compound remains.[2] Place the plate in the

spectrometer's sample holder and acquire the spectrum.[2]

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using a mortar and pestle.[4] Press the mixture into a translucent

pellet using a hydraulic press. Mount the pellet in the spectrometer and obtain the spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via a direct insertion probe or by coupling the

spectrometer to a gas chromatograph (GC-MS).[6]
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Ionization: The sample molecules are ionized in the gas phase.[6] Electron Ionization (EI) is

a common method where a high-energy electron beam is used to knock an electron from the

molecule, forming a molecular ion.[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][8]

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.[6]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 4-Bromo-2-methylpyridin-3-amine.
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Workflow for Spectroscopic Analysis of 4-Bromo-2-methylpyridin-3-amine
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

4-Bromo-2-methylpyridin-3-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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